An In-depth Technical Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 6-Aminoisoquinoline-1,3(2H,4H)-dione: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoisoquinoline-1,3(2H,4H)-dione is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural framework serves as a versatile scaffold for the synthesis of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 6-Aminoisoquinoline-1,3(2H,4H)-dione, with a particular focus on its role as a key intermediate in the development of targeted therapies, including PARP and CDK4 inhibitors, as well as cereblon modulators. This document is intended to be an essential resource for researchers and professionals engaged in the exploration and utilization of this important molecule.
Core Chemical and Physical Properties
6-Aminoisoquinoline-1,3(2H,4H)-dione, identified by the CAS number 611187-09-8, is a polycyclic aromatic amine. The molecule incorporates an isoquinoline core structure featuring two carbonyl groups and an amino functional group, which are critical for its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 611187-09-8 | [2] |
| Appearance | Predicted: Solid | |
| Melting Point | Data not available. The related compound 6-Aminoisoquinoline has a melting point of 211-212 °C. | |
| Boiling Point | Data not available. The related compound 6-Aminoisoquinoline has a predicted boiling point of 343.1 °C at 760 mmHg. | |
| Solubility | Data not available. The related compound 6-Aminoisoquinoline is slightly soluble in DMF and Methanol, and sparingly soluble in DMSO. |
Spectroscopic Profile
A definitive spectroscopic analysis of 6-Aminoisoquinoline-1,3(2H,4H)-dione is crucial for its identification and characterization in research and manufacturing settings. While a complete, verified public record of its spectra is not available, the following represents a predictive overview based on its chemical structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons at the C4 position, and the amine and amide protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the isoquinoline core.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the dione functionality, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ).
Synthesis and Manufacturing
The synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione is a multi-step process that is critical for its availability in drug development pipelines. The most common synthetic route involves the preparation of a nitro-substituted precursor, followed by a reduction step.
Synthesis of the Precursor: 6-Nitroisoquinoline-1,3(2H,4H)-dione
A key intermediate in the synthesis is 6-Nitroisoquinoline-1,3(2H,4H)-dione (CAS Number: 611187-02-1)[3]. This precursor is typically synthesized through the condensation of 2-(carboxymethyl)-4-nitrobenzoic acid with urea.[4]
Experimental Protocol: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione [4]
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Reaction Setup: A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea is prepared in the presence of an acid catalyst, such as acetic acid.
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Heating: The reaction mixture is heated to a temperature of at least 90°C.[4] The reaction can be allowed to proceed for a period of 1 to 8 hours.[4]
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Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration. The crude product can be purified by recrystallization to yield 6-Nitroisoquinoline-1,3(2H,4H)-dione as a pale yellow solid.[3]
Caption: Synthesis of the nitro precursor.
Reduction to 6-Aminoisoquinoline-1,3(2H,4H)-dione
The final step in the synthesis is the reduction of the nitro group of 6-Nitroisoquinoline-1,3(2H,4H)-dione to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.
Experimental Protocol: Reduction of the Nitro Group
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Reaction Setup: 6-Nitroisoquinoline-1,3(2H,4H)-dione is dissolved in a suitable solvent.
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Reduction: A reducing agent, such as tin(II) chloride dihydrate in a protic solvent like ethanol, is added to the solution. The reaction mixture is then typically heated to reflux.
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Work-up and Isolation: After the reaction is complete, the solvent is removed, and the residue is neutralized with a base. The aqueous solution is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography to afford 6-Aminoisoquinoline-1,3(2H,4H)-dione.
Caption: Reduction to the final amine product.
Applications in Drug Discovery and Development
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, and the 6-amino derivative is a particularly valuable building block for creating potent and selective therapeutic agents.[5]
Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The 6-aminoisoquinoline-1,3(2H,4H)-dione core has been identified as a key pharmacophore in the development of novel PARP inhibitors. The amino group provides a convenient handle for further chemical modifications to optimize the binding affinity and selectivity of these inhibitors.
Scaffold for CDK4 Inhibitors
Cyclin-dependent kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been reported as potent and selective inhibitors of CDK4.[6] The introduction of substituents at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core, which can be derived from the 6-amino functionality, has been shown to enhance inhibitory activity.[6]
Precursor for Cereblon Modulators
Cereblon (CRBN) is a component of the E3 ubiquitin ligase complex and is the primary target of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed and synthesized as cereblon modulators.[7] In these compounds, the 6-amino substituted derivative has been evaluated for its biological activity.[7]
Caption: Applications in drug discovery.
Safety, Handling, and Storage
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Aminoisoquinoline-1,3(2H,4H)-dione is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature and its role as a key building block for a range of targeted therapeutics underscore its importance. This technical guide has provided a consolidated overview of its fundamental properties, synthesis, and applications. Further research into its physicochemical properties and biological activities will undoubtedly continue to expand its utility in the quest for novel and effective medicines.
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PubMed. diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. [Link]
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